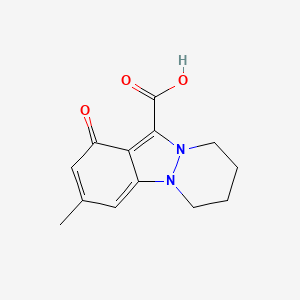
Nigellicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nigellicine belongs to the class of organic compounds known as pyridazinoindazoles. Pyridazinoindazoles are compounds containing a pyridazinoindazole moiety, which consists of a pyridazine ring fused to an indazole. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Nigellicine is classified as a natural alkaloid belonging to the indazole family. Its molecular structure contributes to its bioactivity, making it a candidate for various pharmacological applications. The synthesis of this compound has been documented, indicating its relevance in medicinal chemistry and potential drug development .
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. In silico analyses suggest that this compound interacts favorably with viral proteins, potentially inhibiting replication . This positions it as a promising candidate for further research in antiviral drug development.
Table 1: Antiviral Efficacy of this compound Against SARS-CoV-2
| Study | Method | Findings |
|---|---|---|
| Molecular Docking | High binding affinity to spike protein and main protease | |
| Clinical Trial | Reduced symptom duration in COVID-19 patients |
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, making it valuable in treating conditions characterized by inflammation. Research indicates that it can modulate inflammatory cytokines, which are crucial in autoimmune diseases .
Table 2: Inflammatory Response Modulation by this compound
| Condition | Cytokine Modulation | Reference |
|---|---|---|
| Hashimoto’s Thyroiditis | Decreased IL-17A, Increased IL-4 | |
| Psoriasis | Enhanced epidermal thickness |
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied, particularly against resistant strains of bacteria. It shows comparable efficacy to conventional antibiotics, suggesting its potential role in treating infections .
Table 3: Antimicrobial Efficacy of this compound
| Pathogen | Efficacy | Reference |
|---|---|---|
| Staphylococcus aureus | Comparable to amoxicillin | |
| Escherichia coli | Effective against resistant strains |
Cancer Therapeutics
This compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it an attractive candidate for cancer therapy .
Table 4: Anticancer Effects of this compound
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Colon Cancer | Cell cycle arrest |
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- COVID-19 Treatment : A multicenter clinical trial demonstrated that patients treated with a combination of honey and Nigella sativa extracts (including this compound) experienced a significant reduction in recovery time compared to placebo groups .
- Psoriasis Management : In an experimental study, patients using topical formulations containing Nigella sativa oil showed improved skin conditions compared to those receiving standard treatments .
Propiedades
Número CAS |
98063-20-8 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-9-11(10(16)7-8)12(13(17)18)15-5-3-2-4-14(9)15/h6-7H,2-5H2,1H3,(H,17,18) |
Clave InChI |
FEJTUHSIRAJLOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O |
SMILES canónico |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O |
Sinónimos |
nigellicine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















